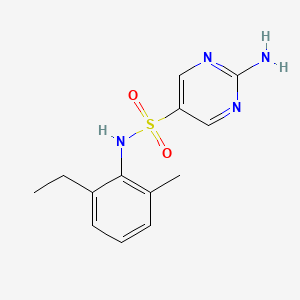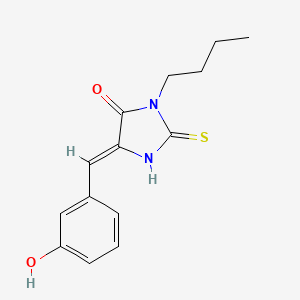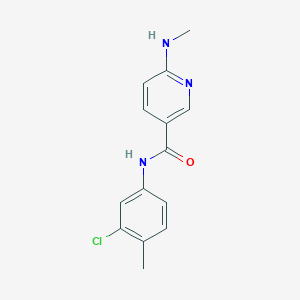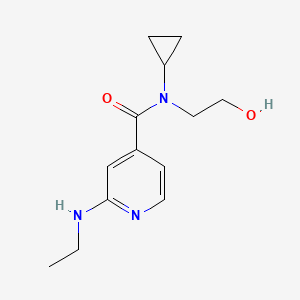![molecular formula C11H17N3 B7554816 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties. MPMP is a pyridine derivative with a pyrrolidine ring attached to it. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including the regulation of calcium signaling and the release of neurotransmitters. 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has also been found to have an effect on the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the modulation of ion channel activity. This compound has also been shown to have neuroprotective effects and has been found to be effective in preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine is its potential toxicity, which can affect the results of experiments if not properly controlled.
Future Directions
There are several future directions for research involving 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine. One area of interest is the development of new compounds based on the structure of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine that have improved affinity and selectivity for the sigma-1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine and its effects on cellular processes.
Synthesis Methods
The synthesis of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine.
Scientific Research Applications
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release.
properties
IUPAC Name |
5-[(2-methylpyrrolidin-1-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-14(9)8-10-4-5-11(12)13-7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIUFFAFYRVURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)

![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)